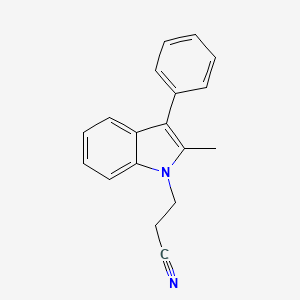
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of phenyldiazonium chloride with β-keto esters . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxides, reduced derivatives, and substituted indoles, which have various applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- has been extensively studied for its applications in:
Mécanisme D'action
The mechanism of action of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of biologically active molecules.
2-Phenylindole: A parent structure for selective estrogen receptor modulators.
1-Methyl-2-phenylindole: Reacts with malondialdehyde to form stable chromophores.
The uniqueness of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
52786-91-1 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-(2-methyl-3-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C18H16N2/c1-14-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20(14)13-7-12-19/h2-6,8-11H,7,13H2,1H3 |
Clé InChI |
QCENHIOFKPTFOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CCC#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



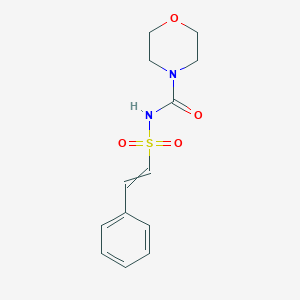

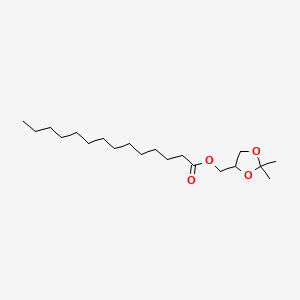

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
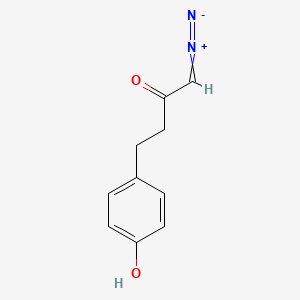
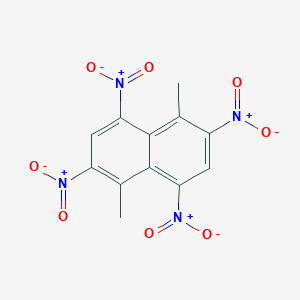
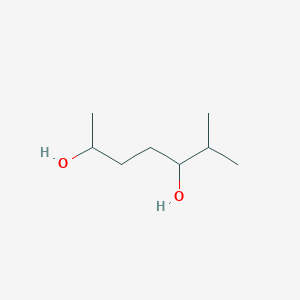
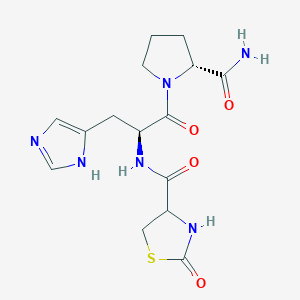
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
